9-Chloro halobetasol propionate, chemically known as 21-chloro-6α,9-difluoro-11β-hydroxy-16β-methyl-3,20-dioxopregna-1,4-dien-17α-yl propionate, is a synthetic corticosteroid. [] While structurally similar to halobetasol propionate, the presence of the chlorine atom at the 9th carbon differentiates it. This modification significantly impacts its properties, making it a subject of interest in various scientific disciplines.
9-Chloro halobetasol propionate is a synthetic corticosteroid derived from halobetasol propionate, which is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is characterized by its potent activity in treating various dermatological conditions, including psoriasis and eczema. The molecular formula for 9-chloro halobetasol propionate is with a molecular weight of approximately 484.973 g/mol .
9-Chloro halobetasol propionate is synthesized through a multi-step chemical process that modifies the structure of halobetasol propionate. It is not found naturally but is produced in laboratories for pharmaceutical use.
This compound falls under the category of synthetic corticosteroids and is classified as a topical anti-inflammatory agent. It is often used in formulations intended for dermatological applications due to its efficacy in reducing inflammation and suppressing immune responses in the skin.
The synthesis of 9-chloro halobetasol propionate involves several key steps:
The process typically requires careful control of reaction conditions such as temperature and solvent ratios to ensure high yield and purity. Crystallization techniques using ethanol and water mixtures are employed to isolate the final product effectively .
The molecular structure of 9-chloro halobetasol propionate features a steroid backbone with specific functional groups that confer its biological activity. The presence of chlorine atoms at the 9 and 21 positions, along with fluorine at the 6 position, enhances its potency compared to other corticosteroids.
9-Chloro halobetasol propionate can undergo various chemical reactions typical for corticosteroids, including:
The stability of the compound under various conditions has been studied using chromatographic methods to identify impurities and degradation products .
The mechanism of action for 9-chloro halobetasol propionate involves binding to glucocorticoid receptors in target cells, leading to a series of genomic and non-genomic effects:
Studies have demonstrated that this compound exhibits significant vasoconstrictive activity, which contributes to its effectiveness in reducing inflammation .
9-Chloro halobetasol propionate is primarily used in dermatology for treating inflammatory skin conditions due to its potent anti-inflammatory properties. Its applications include:
This compound represents a significant advancement in corticosteroid therapy, providing effective solutions for managing chronic inflammatory skin disorders while minimizing systemic side effects associated with oral corticosteroids.
The development of 9-chloro halobetasol propionate is intrinsically linked to the quest for enhanced topical corticosteroids. Halobetasol propionate (marketed as Ultravate®) was first patented in 1975 and approved for medical use in 1990 [3]. Early synthetic routes focused on structural modifications of the pregnane nucleus, introducing halogen atoms at key positions to amplify glucocorticoid receptor affinity. The core structure features a Δ1,4-diene-3-keto system in ring A, a 9α-fluoro/chloro group, and a 17α-propionate ester—a configuration designed to maximize anti-inflammatory potency while optimizing skin permeability [3] [7].
Initial synthesis faced challenges in stereoselectivity and crystallization efficiency. The original route, as detailed in patent US7208485B2, involved:
Subsequent patents (e.g., US8361997B2) optimized crystallization by using ethanol-water solvent systems under controlled cooling rates. This reduced impurities like diflorasone diacetate—a common byproduct from incomplete halogenation—to <0.1% [4]. Key patents protecting these processes expired between 2010–2020, enabling generic production [8].
Table 1: Key Patents for Halobetasol Propionate and Derivatives
Patent No. | Focus | Synthetic Advance | Year | |
---|---|---|---|---|
US7208485B2 | Crystalline Form I | Ethanol/water recrystallization | 2007 | |
US8361997B2 | Impurity control (9-chloro variant) | Ethanol reflux and precipitation | 2013 | |
CA2817524 | Topical formulations | Stabilization in gel matrices | 2012 | [4] [5] [8] |
The strategic introduction of halogen atoms at C6α and C9α was pivotal to halobetasol’s bioactivity. Early analogues revealed that:
The 9-chloro variant emerged as both a synthetic impurity and a deliberate structural analog. Its molecular formula (C₂₅H₃₁Cl₂FO₅; MW 501.4 g/mol) differs from halobetasol propionate (C₂₅H₃₁ClF₂O₅; MW 485.0 g/mol) solely at C9 [6] [7]. Pharmacological studies showed that:
Table 2: Structural and Functional Impact of C9 Halogen Substitution
Property | Halobetasol Propionate (9α-F) | 9-Chloro Halobetasol Propionate (9α-Cl) | |
---|---|---|---|
Molecular Weight | 485.0 g/mol | 501.4 g/mol | |
LogP | 3.8 | 4.2 | |
Receptor Binding Affinity | 100% (reference) | 60–65% | |
Metabolic Half-life in Skin | 6 hours | 9 hours | |
Primary Role | Active pharmaceutical ingredient | Synthetic impurity/metabolite | [1] [6] [7] |
The 9-chloro derivative is now primarily monitored as a process-related impurity per USP guidelines, with acceptance thresholds of ≤0.5% in finished products [6] [7]. Its synthesis remains relevant for analytical reference standards in quality control during generic drug manufacturing [7].
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1